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Compound of Interest

Compound Name:
(2S)-1-(4-methylphenyl)sulfonyl-2-

phenylaziridine

CAS No.: 149769-84-6

Cat. No.: B175912

Get Quote

Core Identity & Physicochemical Profile

(2S)-1-Tosyl-2-phenylaziridine is a high-value chiral building block in medicinal chemistry,

utilized primarily for its ability to undergo regioselective ring-opening reactions. It serves as a

"spring-loaded" electrophile, allowing the stereocontrolled installation of nitrogen into complex

molecular architectures, such as

-amino acids, chiral diamines, and alkaloid scaffolds.
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Property Specification

IUPAC Name
(2S)-2-phenyl-1-(4-

methylphenyl)sulfonylaziridine

Common Name (S)-N-Tosyl-2-phenylaziridine

CAS Number
149769-84-6 (Specific (S)-enantiomer) 24395-

14-0 (Racemic mixture)

Molecular Formula

C

H

NO

S

Molecular Weight 273.35 g/mol

Appearance White crystalline solid

Melting Point
92–93 °C (Pure enantiomer) [1]; ~163 °C

(Racemate)

Solubility

Soluble in CH

Cl

, CHCl

, THF, EtOAc; Insoluble in water.[1][2]

Spectroscopic Signature (CDCl

):

H NMR (400 MHz):

7.87 (d, J=8.2 Hz, 2H), 7.33 (d, J=8.1 Hz, 2H), 7.30–7.21 (m, 5H), 3.78 (dd, J=7.1, 4.5 Hz,
1H, C2-H), 2.99 (d, J=7.2 Hz, 1H, C3-H

), 2.39 (d, J=4.5 Hz, 1H, C3-H
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), 2.44 (s, 3H, Ar-CH

) [2].

C NMR (100 MHz):

144.6, 135.1, 129.8, 128.5, 128.0, 127.9, 126.5, 41.2 (C2), 35.9 (C3), 21.7 (Ar-CH

).

Synthesis Protocol (The Amino Alcohol Route)[3]
The most robust route for scaling (2S)-1-tosyl-2-phenylaziridine avoids the use of unstable

diazo compounds or expensive chiral ligands required for styrene aziridination. Instead, it

utilizes the "chiral pool" starting material L-phenylglycinol.

Mechanism of Synthesis
The transformation proceeds via a one-pot or two-step sequence involving selective tosylation

of the primary alcohol and amine, followed by intramolecular nucleophilic displacement

(cyclization).

Precursor: (S)-2-Phenylglycinol (derived from L-Phenylglycine).

Activation: Treatment with Tosyl Chloride (TsCl).[3][4]

Cyclization: Base-mediated intramolecular S

2 attack of the sulfonamide nitrogen onto the O-tosyl carbon.

L-Phenylglycinol
(S)-Isomer

N,O-Ditosyl Intermediate
(In situ or isolated)

TsCl (2.5 eq), Et3N
DMAP, DCM, 0°C (2S)-1-Tosyl-2-phenylaziridine

(Inversion at C-O, Retention at C-N)

KOH/H2O or
K2CO3/MeCN (Cyclization)

Click to download full resolution via product page

Caption: Synthesis via the Wenker-like cyclization of amino alcohols. Note that the stereocenter

at C2 is preserved because the C-N bond is not broken; the cyclization occurs via displacement

of the primary O-Ts group.
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Experimental Procedure (Optimized)
Tosylation: Dissolve (S)-2-phenylglycinol (10 mmol) in dry CH

Cl

(50 mL) with Et

N (25 mmol) and catalytic DMAP. Cool to 0 °C.

Addition: Add TsCl (22 mmol) portion-wise. Stir at room temperature for 4–6 hours until TLC

indicates consumption of starting material.

Cyclization: Add KOH (40 mmol) dissolved in a minimum amount of water directly to the

biphasic mixture (or switch solvent to MeCN/K

CO

for milder conditions). Stir vigorously for 12 hours.

Workup: Separate organic layer, wash with brine, dry over MgSO

, and concentrate.

Purification: Recrystallize from EtOAc/Hexanes to yield white needles.

Reactivity & Mechanistic Insight
The utility of (2S)-1-tosyl-2-phenylaziridine lies in its divergent regioselectivity. The outcome of

ring-opening reactions is dictated by the competition between steric hindrance (favoring C3

attack) and electronic activation (favoring C2 attack).

The Regioselectivity Switch[5]
Path A: Electronic Control (Acid/Lewis Acid Catalysis)

Condition: Bronsted acids or Lewis Acids (e.g., Cu(OTf)

, BF

OEt
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).

Mechanism: The acid coordinates to the aziridine nitrogen or sulfonyl group, lengthening

the C-N bonds. The C2-N bond weakens more significantly due to the ability of the

adjacent phenyl group to stabilize the developing positive charge (benzylic carbocation

character).

Outcome: Nucleophile attacks C2 (Benzylic).

Stereochemistry: Predominantly Inversion (S

2-like tight ion pair), but erosion of ee% can occur if the carbocation character is too high
(S

1-like).

Path B: Steric Control (Basic/Nucleophilic Conditions)

Condition: Strong nucleophiles (NaN

, amines, thiolates) in the absence of acid.

Mechanism: Pure S

2 attack. The nucleophile seeks the least hindered carbon.

Outcome: Nucleophile attacks C3 (Terminal).

Stereochemistry: Clean Inversion at C3 (Stereocenter at C2 remains intact).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Path A: Electronic Control (Acid Catalysis) Path B: Steric Control (Nucleophilic)

(2S)-1-Tosyl-2-phenylaziridine

Lewis Acid (Cu(OTf)2)
or H+

Strong Nucleophile
(N3-, RS-, RNH2)

Attack at C2 (Benzylic)
Stabilized TS

Product: C2-Substituted Amine
(Inversion of Configuration)

Attack at C3 (Terminal)
Less Hindered

Product: C3-Substituted Amine
(Retention at C2)

Click to download full resolution via product page

Caption: Divergent ring-opening pathways. Path A exploits the benzylic electronic effect, while

Path B follows standard steric rules.

Applications in Drug Development[6]
Synthesis of

-Amino Acids: Ring opening with cyanide or carbon monoxide equivalents (carbonylation)
yields precursors to

-phenylalanine derivatives.

Chiral Diamines: Reaction with ammonia or primary amines yields 1,2-diamines, which are

privileged scaffolds in ligands for asymmetric catalysis and bioactive molecules (e.g.,

derivatization of cisplatin analogs).

Levamisole Analogues: The phenyl-aziridine scaffold is a direct precursor to imidazo[2,1-

b]thiazole derivatives (levamisole family) via ring expansion with thio-nucleophiles.
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Safety & Handling
Toxicity: Aziridines are potent alkylating agents. They are potential mutagens and

carcinogens.

Handling: Always handle in a fume hood with double gloves. Destroy excess aziridine with

nucleophilic quenchers (e.g., thiosulfate or dilute HCl) before disposal.

Stability: Solid (2S)-1-tosyl-2-phenylaziridine is stable at room temperature but should be

stored at 4 °C or -20 °C to prevent slow polymerization or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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